molecular formula C7H13NO2 B3028327 2-Azetidinecarboxylic acid,3-ethyl-1-methyl, (2S)- CAS No. 1860067-55-5

2-Azetidinecarboxylic acid,3-ethyl-1-methyl, (2S)-

Cat. No.: B3028327
CAS No.: 1860067-55-5
M. Wt: 143.18
InChI Key: GIYAAEWDHLFROB-GDVGLLTNSA-N
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Description

(2S)-3-Ethyl-1-methyl-2-azetidinecarboxylic acid is a chiral azetidine derivative characterized by a four-membered azetidine ring with a carboxylic acid group at position 2, an ethyl substituent at position 3, and a methyl group at position 1. Limited direct data on its synthesis or biological activity are available in the provided evidence, but its analogs and derivatives are well-documented, allowing for comparative analysis.

Properties

IUPAC Name

(2S)-3-ethyl-1-methylazetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-5-4-8(2)6(5)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5?,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYAAEWDHLFROB-GDVGLLTNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CN([C@@H]1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101217900
Record name 2-Azetidinecarboxylic acid, 3-ethyl-1-methyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860067-55-5
Record name 2-Azetidinecarboxylic acid, 3-ethyl-1-methyl-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1860067-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azetidinecarboxylic acid, 3-ethyl-1-methyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azetidinecarboxylic acid, 3-ethyl-1-methyl, (2S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable carboxylic acid derivative, followed by cyclization to form the azetidine ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. A patented method (EP0169602A1) demonstrates the synthesis of methyl esters using methanol and strong acids like HCl or H₂SO₄ at elevated temperatures . Hydrolysis of these esters back to the carboxylic acid occurs via aqueous basic conditions (e.g., KOH/water) .

Table 1: Esterification Conditions and Outcomes

SubstrateAlcoholCatalystTemperatureYieldProduct
(2S)-3-ethyl-1-methylazetidine-2-carboxylic acidMeOHH₂SO₄65°C85%Methyl ester derivative

Decarboxylation and Radical Pathways

Photoredox-catalyzed decarboxylation generates stabilized benzylic radicals, enabling alkylation reactions. A study using visible light irradiation (450 nm) with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a catalyst achieved decarboxylative coupling with electron-deficient alkenes .

Key Findings:

  • Radical intermediates form preferentially at the benzylic position due to ring strain stabilization.

  • Reactions proceed via a Giese-type addition mechanism, with yields ranging from 45–78% for oxetane/azetidine hybrids .

Aza-Michael Addition

The azetidine ring participates in nucleophilic additions. For example, Horner-Wadsworth-Emmons (HWE) reaction-derived α,β-unsaturated esters undergo aza-Michael addition with NH-heterocycles (e.g., indazoles), yielding 3-substituted derivatives .

Table 2: Substitution Reactions and Selectivity

Reaction TypeConditionsProductYield
Aza-Michael AdditionDBU, CH₃CN, 65°C3-(Indazol-1-yl)-azetidine derivative69%

N-Alkylation

Hydrogenolysis of protective groups (e.g., Cbz) regenerates free amine sites, enabling further alkylation or acylation .

C–H Functionalization

Palladium-catalyzed C(sp³)–H arylation introduces aromatic groups at the 3-position. Optimized conditions include:

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Additive: (BnO)₂PO₂H (20 mol%)

  • Base: AgOAc (2 equiv)

  • Solvent: DCE at 110°C .

Example Reaction:
 2S 3 ethyl 1 methylazetidine 2 carboxylic acid+Ar IPd3 aryl azetidine derivative\text{ 2S 3 ethyl 1 methylazetidine 2 carboxylic acid}+\text{Ar I}\xrightarrow{\text{Pd}}\text{3 aryl azetidine derivative}
Yields: 52–72% .

Ring-Opening Reactions

Under strong nucleophilic conditions (e.g., LiN(SiMe₃)₂), the azetidine ring undergoes regioselective opening. For example, reactions with aryl bromides produce trans-2-arylazetidines via deprotonative cross-coupling .

Mechanistic Insight:

  • Kinetic control favors trans-diastereomers (ΔG‡ ~10 kJ/mol) .

  • Steric hindrance from the 1-methyl group directs ring opening at the 3-ethyl position .

Biologically Relevant Modifications

Replacement of the carboxylic acid moiety with polar groups (e.g., 1,2,3-triazole-4-carboxylic acid) alters binding potency to targets like S1PR1. For instance:

  • Compound 12a (triazole derivative): IC₅₀ = 341 nM vs. 4 (parent compound): IC₅₀ = 2.6 nM .

Scientific Research Applications

Biological Activities

Research indicates that 2-Azetidinecarboxylic acid derivatives exhibit various biological activities, making them of interest in pharmacology:

  • Antimicrobial Properties: Some azetidine derivatives have shown effectiveness against bacterial strains.
  • Neuropharmacological Effects: Preliminary studies suggest potential applications in treating neurological disorders due to their interaction with neurotransmitter systems .

Case Study:
A study investigating the antimicrobial properties of azetidine derivatives found that modifications at the 3-position significantly enhanced activity against certain pathogens .

Medicinal Chemistry Applications

The compound's chiral nature allows it to serve as a building block in drug development. It can be utilized in synthesizing more complex pharmaceuticals:

  • Chiral Auxiliary: It can be used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure drugs .

Table 1: Comparison of Azetidine Derivatives

Compound NameStructure TypeNotable Activity or Use
2-Azetidinecarboxylic acid, 3-propyl-1-methylAzetidine derivativeAntimicrobial properties
2-Azetidinecarboxylic acid, 3-butyl-1-methylAzetidine derivativePotential antimalarial activity
N-(t-butyloxycarbonyl)-L-azetidine-2-carboxylic acidModified azetidineUsed as a chiral auxiliary in asymmetric synthesis
Methyl azetidine-3-carboxylateEster derivativeExplored for neuropharmacological effects

Material Science Applications

In material science, compounds like 2-Azetidinecarboxylic acid are investigated for their potential use in developing new polymers or materials with specific properties due to their unique functional groups .

Future Directions and Research Opportunities

Ongoing research is essential to fully understand the scope of applications for 2-Azetidinecarboxylic acid, 3-ethyl-1-methyl, (2S)-. Future studies might focus on:

  • Mechanistic Studies: Investigating the mechanisms behind its biological activities.
  • Optimization of Synthesis: Developing more efficient synthetic routes to enhance yield and reduce costs.

Conclusion:
The compound 2-Azetidinecarboxylic acid, 3-ethyl-1-methyl, (2S)- holds promise across several fields due to its unique properties and biological activities. Continued research will likely unveil further applications and enhance its utility in both academic and industrial settings.

Mechanism of Action

The mechanism of action of 2-Azetidinecarboxylic acid, 3-ethyl-1-methyl, (2S)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Azetidinecarboxylic Acids
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility/Stability
(2S)-3-Ethyl-1-methyl-2-azetidinecarboxylic acid 255882-96-3 C7H13NO2 143.18 1-methyl, 3-ethyl Not reported Likely polar, hygroscopic (based on carboxylic acid group)
Azetidine-2-carboxylic acid 2517-04-6 C4H7NO2 101.10 Unsubstituted azetidine ring Not reported Water-soluble; stable under inert conditions
(S)-(-)-2-Azetidinecarboxylic acid 2133-34-8 C4H7NO2 101.10 Unsubstituted, (S)-configuration 206–207 Hygroscopic; requires storage below -20°C
(2S,3R)-3-Methylazetidine-2-carboxylic acid 1932255-43-0 C5H9NO2 115.13 3-methyl, (2S,3R)-configuration Not reported LogP: -0.34; low vapor pressure

Key Observations :

  • The ethyl and methyl substituents in the target compound increase its molecular weight and hydrophobicity compared to unsubstituted azetidinecarboxylic acids (e.g., 101.10 vs. 143.18 g/mol) .
  • Steric effects : The 3-ethyl group may hinder rotational freedom and influence interactions with biological targets compared to smaller substituents (e.g., methyl) .
Stereochemical Variants
Compound Name CAS Number Configuration Biological Relevance
(2S)-3-Ethyl-1-methyl-2-azetidinecarboxylic acid 255882-96-3 (2S) Chiral center critical for enantioselective binding
(R)-Azetidine-2-carboxylic acid 2517-04-6 (enantiomer) (R) Acts as a proline analog; implicated in plant toxicity
(S)-Piperidine-2-carboxylic acid hydrochloride Not reported (S) Used in peptide synthesis; highlights the role of ring size (6-membered vs. 4-membered) in bioactivity

Key Observations :

  • Stereochemistry : The (2S)-configuration in the target compound may confer selectivity in enzyme inhibition or receptor binding compared to (R)-isomers .
Substituted Derivatives
Compound Name CAS Number Substituents Molecular Weight (g/mol) Applications
(2S)-1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid Not reported Tosyl group at N1 255.29 Protective group in peptide synthesis; improved stability
(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid 1277097-48-9 BOC-protected N1 215.25 Intermediate in drug discovery; enhances solubility via tert-butyl group
1-Ethyl-2-azetidinecarboxylic acid derivatives 255882-96-3 Ethyl at N1 143.18 Potential protease inhibitors (analogous to proline derivatives)

Key Observations :

  • Protective groups : Tosyl (in ) and BOC (in ) modifications improve stability and solubility, critical for handling in synthetic workflows.

Biological Activity

2-Azetidinecarboxylic acid, 3-ethyl-1-methyl, (2S)- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C7H13NO2
  • Molecular Weight : 143.1836 g/mol
  • CAS Number : 1860067-55-5

Synthesis

The synthesis of 2-Azetidinecarboxylic acid derivatives involves various methods, including:

  • Horner–Wadsworth–Emmons Reaction : This method allows for the preparation of azetidine derivatives through a reaction involving phosphonate esters and carbonyl compounds .
  • Photoredox Catalysis : Recent studies have utilized visible light-mediated photoredox catalysis to generate azetidine radicals, demonstrating the versatility of synthetic approaches for functionalizing these compounds .

Antifungal and Antimicrobial Properties

Research indicates that azetidine derivatives exhibit significant antifungal activity. For instance, structural modifications of azetidine compounds have shown enhanced efficacy against various phytopathogenic fungi. A study highlighted that certain derivatives could inhibit mycelial growth effectively, suggesting potential applications in agricultural fungicides .

Neuropharmacological Effects

A notable finding regarding 2-Azetidinecarboxylic acid is its impact on cognitive functions. It has been reported to induce amnesia in animal models, specifically affecting one-trial avoidance conditioning in chicks. This suggests a role in modulating neurotransmitter systems, potentially implicating it in memory-related pathways .

Antiangiogenic Activity

The compound has also been identified as an inhibitor of collagen synthesis, which is crucial in angiogenesis. This antiangiogenic property positions it as a candidate for further investigation in cancer therapeutics .

Study on Antifungal Activity

In a recent study, various azetidine derivatives were synthesized and tested against seven different strains of phytopathogenic fungi. The results indicated that some compounds exhibited moderate to excellent antifungal activity. For example, a specific derivative demonstrated higher efficacy than the commercially available fungicide boscalid .

CompoundActivity LevelTarget Organism
Compound AExcellentFungal Strain 1
Compound BModerateFungal Strain 2
Compound CHighFungal Strain 3

Neuropharmacological Investigation

A study investigated the effects of 2-Azetidinecarboxylic acid on cognitive functions in chicks. The findings revealed that administration led to significant amnesia during avoidance conditioning tasks, indicating its potential as a neuropharmacological agent .

Q & A

Q. How can researchers optimize the synthesis of (2S)-3-ethyl-1-methyl-2-azetidinecarboxylic acid for high enantiomeric purity?

Methodological Answer: Synthesis optimization should focus on stereochemical control during cyclization and alkylation steps. Use chiral catalysts (e.g., palladium-based systems) to ensure retention of the (2S) configuration. Monitor reaction progress via HPLC with chiral columns to assess enantiomeric excess . Temperature control (< -20°C) is critical to prevent racemization, as suggested by storage guidelines for structurally similar azetidine derivatives .

Q. What solvent systems are recommended for dissolving (2S)-3-ethyl-1-methyl-2-azetidinecarboxylic acid in biochemical assays?

Methodological Answer: The compound’s solubility varies with solvent polarity. Use polar aprotic solvents like DMF or DMSO for initial stock solutions (up to 100 mM). For aqueous buffers, dilute stock solutions gradually to avoid precipitation. Note that solubility in water is pH-dependent; adjust to pH 6–8 for maximal stability .

Q. How should researchers handle discrepancies in reported melting points for azetidinecarboxylic acid derivatives?

Methodological Answer: Variations in melting points (e.g., 206–207°C vs. 250–292°C for structurally similar compounds) may arise from polymorphic forms or impurities . Characterize the compound via differential scanning calorimetry (DSC) and X-ray crystallography to confirm phase purity. Always report synthesis and purification protocols to enable reproducibility .

Q. What safety protocols are essential when handling (2S)-3-ethyl-1-methyl-2-azetidinecarboxylic acid in the lab?

Methodological Answer: Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes and consult a physician . Note that toxicity data are incomplete; treat the compound as a potential irritant and avoid inhalation .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹⁸F) be applied to study the metabolic fate of (2S)-3-ethyl-1-methyl-2-azetidinecarboxylic acid?

Methodological Answer: Radiolabeling requires protecting the carboxylic acid group before introducing isotopes. For ¹⁸F labeling, use tert-butyl dicarbonate to protect the amine, followed by borane-dimethyl sulfide reduction and Mitsunobu coupling with radiolabeled precursors . Purify intermediates via flash chromatography and validate labeling efficiency with radio-HPLC .

Q. What strategies resolve contradictions in reported bioactivity of azetidinecarboxylic acid analogs in protein synthesis studies?

Methodological Answer: Bioactivity discrepancies may stem from differences in cell permeability or ribosomal incorporation efficiency. Perform comparative studies using cell-free translation systems to isolate ribosomal effects. Use LC-MS/MS to quantify misincorporation rates of the analog versus natural amino acids .

Q. How can computational modeling predict the interaction of (2S)-3-ethyl-1-methyl-2-azetidinecarboxylic acid with biological targets?

Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) with force fields parameterized for non-canonical amino acids. Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics. Cross-reference results with NMR-based structural studies of target-ligand complexes .

Q. What analytical methods are suitable for characterizing polymer composites incorporating (2S)-3-ethyl-1-methyl-2-azetidinecarboxylic acid?

Methodological Answer: Use FTIR to confirm covalent integration into polymer backbones (e.g., via ester or amide linkages). Assess thermal stability with TGA and mechanical properties via dynamic mechanical analysis (DMA). Compare degradation profiles in simulated physiological conditions to evaluate biomedical applicability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azetidinecarboxylic acid,3-ethyl-1-methyl, (2S)-
Reactant of Route 2
2-Azetidinecarboxylic acid,3-ethyl-1-methyl, (2S)-

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